N-(prop-2-yn-1-yl)oxolan-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-prop-2-ynyloxolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-2-4-8-7-3-5-9-6-7/h1,7-8H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXXPESMLYYBCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1CCOC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Prop 2 Yn 1 Yl Oxolan 3 Amine and Its Derivatives
Direct Synthesis Approaches to N-(prop-2-yn-1-yl)oxolan-3-amine
The most straightforward methods for preparing this compound involve the formation of the bond between the oxolane-3-amine nitrogen and the propargyl group.
Alkylation Reactions of Oxolan-3-amine with Propargyl Electrophiles (e.g., Propargyl Bromide)
The direct N-alkylation of oxolan-3-amine with a suitable propargyl electrophile, most commonly propargyl bromide, is a widely employed and efficient strategy. This reaction follows a standard SN2 mechanism where the amine nitrogen acts as a nucleophile, displacing the bromide leaving group.
To drive the reaction to completion and neutralize the hydrobromic acid byproduct, a base is required. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or organic bases such as triethylamine (B128534) (Et₃N). rsc.orgorgsyn.org The reaction is typically carried out in a polar aprotic solvent, for instance, N,N-dimethylformamide (DMF) or acetonitrile, which can effectively solvate the reactants and facilitate the nucleophilic substitution. orgsyn.org
A general challenge in the alkylation of primary amines is the potential for overalkylation, leading to the formation of the tertiary amine, N,N-bis(prop-2-yn-1-yl)oxolan-3-amine. To favor monoalkylation, reaction conditions can be optimized. Using a molar excess of the starting amine relative to the propargyl bromide can statistically favor the desired product. orgsyn.org Alternatively, careful control of reaction time and temperature is crucial. orgsyn.orgnih.gov
Table 1: Representative Conditions for N-Alkylation with Propargyl Bromide This table presents generalized conditions based on analogous amine alkylation reactions.
| Amine Substrate | Electrophile | Base | Solvent | Temperature | Key Outcome | Reference |
| Aniline (B41778) | Propargyl Bromide | K₂CO₃ | DMF | Room Temp. | Monoalkylation favored with excess aniline. | orgsyn.org |
| Various Amines | Propargyl Bromide | Et₃N | THF | Room Temp. | General method for propargylamine (B41283) synthesis. | rsc.org |
| Neu5Ac Derivative | Propargyl Bromide | NaH | THF | 0°C to Room Temp. | O-alkylation, showing electrophile reactivity. | nih.gov |
Reductive Amination Routes Involving Propargyl Intermediates
Reductive amination offers an alternative pathway to this compound, starting from oxolan-3-one and propargylamine. This two-step, often one-pot, process first involves the condensation of the ketone and the primary amine to form a transient imine or enamine intermediate.
In the second step, this intermediate is reduced in situ to the desired secondary amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. Sodium triacetoxyborohydride is particularly mild and selective for the reduction of iminium ions in the presence of the starting ketone, often leading to higher yields and cleaner reactions. The reaction is typically performed in a solvent like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE). This method is a cornerstone of amine synthesis due to its broad applicability and operational simplicity.
Synthesis of Substituted this compound Analogs
The synthesis of derivatives allows for the systematic exploration of structure-activity relationships. Modifications can be made by introducing alkyl substituents on the oxolane ring or by controlling the stereochemistry of the molecule.
Preparation of Alkyl-Substituted N-(prop-2-yn-1-yl)oxolan-3-amines (e.g., 2,2-Dimethyl-N-(prop-2-yn-1-yl)oxolan-3-amine, 5,5-Dimethyl-N-prop-2-ynyloxolan-3-amine)
The synthesis of alkyl-substituted analogs generally requires the preparation of the corresponding substituted oxolan-3-amine or oxolan-3-one precursor. For example, the synthesis of 5,5-Dimethyl-N-prop-2-ynyloxolan-3-amine would begin with a synthetic route to 5,5-dimethyloxolan-3-amine. Once the substituted amine is obtained, it can be N-propargylated using the methods described in section 2.1.1.
The existence of compounds such as 5,5-Dimethyl-N-(prop-2-yn-1-yl)oxolan-3-amine and 2,2,5,5-Tetramethyl-N-(prop-2-yn-1-yl)oxolan-3-amine is documented in chemical databases, indicating their synthetic accessibility. nih.govbldpharm.com The synthesis of such substituted heterocyclic systems can be complex, often involving multi-step sequences. For instance, synthetic strategies for related substituted oxazolidines have been developed, which can provide insight into constructing these ring systems. researchgate.net
Table 2: Examples of Substituted this compound Analogs
| Compound Name | CAS Number | Molecular Formula | Note |
| 5,5-Dimethyl-N-(prop-2-yn-1-yl)oxolan-3-amine | 1936382-08-9 | C₉H₁₅NO | Synthesis would require a 5,5-dimethyloxolan-3-amine precursor. bldpharm.com |
| 2,2,5,5-Tetramethyl-N-(prop-2-yn-1-yl)oxolan-3-amine | 1540565-61-4 | C₁₁H₁₉NO | A highly substituted analog noted in the PubChem database. nih.gov |
Stereoselective Synthesis of this compound Stereoisomers
Since the C3 carbon of the oxolane ring is a chiral center, this compound exists as a pair of enantiomers. The development of stereoselective syntheses is crucial for pharmacological studies, as different enantiomers often exhibit distinct biological activities.
One effective strategy is to utilize a chiral pool approach, starting from a readily available, enantiomerically pure starting material. For example, chiral precursors like L-serine have been used to synthesize enantiomerically pure oxazolidine (B1195125) derivatives, a strategy that can be adapted for oxolane synthesis. researchgate.net
Alternatively, diastereoselective reactions can be employed to control the stereochemistry of the oxolane ring during its formation or functionalization. The reaction of γ-lactols can proceed with very high diastereoselectivity, allowing for the controlled introduction of substituents on the tetrahydrofuran (B95107) ring. capes.gov.br Asymmetric catalysis, using chiral catalysts to guide the stereochemical outcome of a key reaction step, also represents a powerful approach to obtaining single enantiomers.
Synthesis Strategies for Oxolane Ring Functionalization
Introducing additional functional groups onto the oxolane ring can further modulate the properties of the molecule. Such functionalization can be achieved either by starting with a pre-functionalized building block or by direct modification of the tetrahydrofuran ring.
Modern synthetic methods, such as multicomponent reactions (MCRs), offer efficient ways to construct complex, functionalized heterocyclic systems in a single step. For example, one-pot procedures have been developed for the stereoselective synthesis of substituted tetrahydrofurans from simple starting materials like 1,3-butadienes and aldehydes. core.ac.uk These methods are highly atom-economical and can rapidly generate molecular diversity. Furthermore, the oxolane ring itself can serve as a platform for subsequent reactions, allowing for the introduction of new functionalities after the core structure has been assembled. smolecule.com
Reactivity Profiles and Synthetic Transformations of N Prop 2 Yn 1 Yl Oxolan 3 Amine
Alkyne Reactivity: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions (Click Chemistry)
The terminal alkyne functionality of N-(prop-2-yn-1-yl)oxolan-3-amine makes it a valuable substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction facilitates the efficient and regioselective formation of 1,2,3-triazole linkages, which are stable and find widespread application in various fields of chemical and biological sciences.
This compound as a Building Block in CuAAC
This compound serves as a versatile building block in CuAAC reactions, enabling the introduction of the oxolane-3-amine moiety onto a wide range of molecules. The propargyl group provides the alkyne handle for the cycloaddition, while the oxolane ring can influence the physicochemical properties, such as solubility and conformation, of the resulting triazole products. The secondary amine offers a further point for diversification.
The general scheme for the CuAAC reaction involving this compound is the reaction of the terminal alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst. This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. nih.govglenresearch.com Propargylamines, in general, are excellent substrates for CuAAC reactions, readily participating in the formation of 1,4-disubstituted 1,2,3-triazoles. researchgate.net
While specific examples detailing the use of this compound in CuAAC reactions are not extensively documented in publicly available literature, the reactivity of the propargylamine (B41283) scaffold is well-established. For instance, various propargylamines have been successfully employed in the synthesis of complex molecules, including pseudo-disaccharide iminosugars, demonstrating the robustness of this reaction.
Interactive Data Table: Representative CuAAC Reactions with Propargylamine Derivatives
| Alkyne Substrate | Azide Partner | Catalyst System | Solvent | Product | Ref. |
| Propargylamine | Benzyl azide | CuI | Water/t-BuOH | 1-Benzyl-4-((aminomethyl)-1H-1,2,3-triazole | researchgate.net |
| N-Propargyl 1,5-dideoxy-1,5-imino-D-gulitol | Azido-glucose derivative | CuSO₄·5H₂O, Sodium Ascorbate | CH₂Cl₂/H₂O | Triazole-linked piperidine pseudo-disaccharide | |
| Propargyl alcohol | Phenyl azide | CuSO₄·5H₂O, Sodium Ascorbate | Water/t-BuOH | 1-Phenyl-4-(hydroxymethyl)-1H-1,2,3-triazole | nih.gov |
Optimization of Reaction Conditions and Catalyst Systems for Triazole Formation
The success of the CuAAC reaction often depends on the careful optimization of reaction conditions and the choice of the catalyst system. Key parameters that are typically optimized include the copper source, the reducing agent (if starting from Cu(II)), the presence and nature of a stabilizing ligand, the solvent, and the reaction temperature.
Copper Source and Reducing Agent: Common copper(I) sources include CuI, CuBr, and [Cu(CH₃CN)₄]PF₆. Alternatively, Cu(I) can be generated in situ from a Cu(II) salt, such as CuSO₄·5H₂O, using a reducing agent like sodium ascorbate. nih.govnih.gov This in situ generation is often preferred for its convenience and for maintaining a low concentration of the active Cu(I) species.
Ligands: The use of ligands can be crucial for stabilizing the Cu(I) oxidation state, preventing catalyst disproportionation, and accelerating the reaction rate, especially in biological applications. glenresearch.com Tris-(benzyltriazolylmethyl)amine (TBTA) and its derivatives are widely used ligands that protect the copper catalyst from oxidation and enhance its catalytic activity. beilstein-journals.org Other nitrogen-based ligands, such as bathophenanthroline, have also been employed. nih.gov
Solvents: CuAAC reactions are known for their compatibility with a wide range of solvents, including protic and aprotic organic solvents, as well as aqueous media. organic-chemistry.org Mixtures of water with organic solvents like t-butanol, DMSO, or THF are commonly used to dissolve both the organic substrates and the copper catalyst. science.gov
Temperature: Most CuAAC reactions proceed efficiently at room temperature, highlighting a key advantage of click chemistry. organic-chemistry.org However, in some cases, gentle heating may be applied to accelerate the reaction. researchgate.net
Interactive Data Table: Optimization Parameters for CuAAC Reactions
| Parameter | Common Conditions | Rationale |
| Copper Source | CuI, CuSO₄/Sodium Ascorbate | Direct source of Cu(I) or in situ generation from stable Cu(II) precursor. |
| Ligand | TBTA, THPTA | Stabilizes Cu(I), prevents catalyst degradation, and accelerates the reaction. |
| Solvent | H₂O/t-BuOH, DMF, DMSO, THF | Solubilizes reactants and catalyst; water can accelerate the reaction. |
| Temperature | Room Temperature | Mild conditions are a hallmark of click chemistry, preserving sensitive functional groups. |
| Concentration | 0.1 - 1 M | Higher concentrations generally lead to faster reaction rates. |
Exploration of Regioselectivity in Cycloaddition Reactions
A significant advantage of the copper-catalyzed azide-alkyne cycloaddition is its high regioselectivity. The reaction almost exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. nih.gov This is in stark contrast to the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. beilstein-journals.org
The mechanism of the CuAAC reaction is believed to involve the formation of a copper acetylide intermediate, which then reacts with the azide. This stepwise, copper-mediated pathway directs the cycloaddition to proceed through a specific orientation of the reactants, leading to the observed high regioselectivity. For this compound, this means that the reaction with an organic azide (R-N₃) will selectively produce the 1-(substituted)-4-((oxolan-3-ylamino)methyl)-1H-1,2,3-triazole.
In contrast, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) are known to favor the formation of the 1,5-disubstituted 1,2,3-triazole regioisomer. organic-chemistry.org This complementary regioselectivity provides access to the other triazole isomer, further expanding the synthetic utility of azide-alkyne cycloadditions.
Amine Reactivity: Nucleophilic and Basic Properties
The secondary amine group in this compound is a key functional handle that exhibits both nucleophilic and basic properties, allowing for a variety of chemical transformations.
Derivatization via Acylation and Sulfonylation of the Secondary Amine
The lone pair of electrons on the nitrogen atom of the secondary amine makes it a good nucleophile, readily reacting with electrophilic reagents such as acylating and sulfonylating agents.
Sulfonylation: Similarly, the secondary amine can be sulfonylated with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base to yield sulfonamides. researchgate.netsemanticscholar.org Sulfonamides are generally stable functional groups and are often found in biologically active molecules. The sulfonylation of this compound would provide access to a range of sulfonamide derivatives with potential applications in medicinal chemistry.
Interactive Data Table: General Conditions for Amine Derivatization
| Reaction | Electrophile | Base | Solvent | Product |
| Acylation | Acetyl chloride | Triethylamine (B128534) | Dichloromethane (B109758) | N-acetyl-N-(prop-2-yn-1-yl)oxolan-3-amine |
| Sulfonylation | p-Toluenesulfonyl chloride | Pyridine | Tetrahydrofuran (B95107) | N-(p-tolylsulfonyl)-N-(prop-2-yn-1-yl)oxolan-3-amine |
Formation of Imines and Enamines with Carbonyl Compounds
Secondary amines, such as this compound, react with aldehydes and ketones to form enamines. masterorganicchemistry.com This reaction typically proceeds under acidic catalysis and involves the initial formation of a carbinolamine intermediate, which then dehydrates. youtube.com Because the nitrogen of the secondary amine is not bonded to a hydrogen that can be eliminated to form an imine, a proton is instead removed from an adjacent carbon atom, leading to the formation of a carbon-carbon double bond. libretexts.org
The resulting enamine is a nucleophilic species due to the electron-donating nature of the nitrogen atom, with resonance contributing to a negative charge on the α-carbon. masterorganicchemistry.com This makes enamines useful intermediates in organic synthesis, particularly in alkylation and acylation reactions at the α-carbon.
The reaction of this compound with an aldehyde or a ketone would yield an enamine where the double bond is adjacent to the carbon that was formerly the carbonyl carbon. The specific regioselectivity of enamine formation can be influenced by steric and electronic factors of the carbonyl compound.
Tandem and Multicomponent Reactions Incorporating this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, are highly efficient for building molecular complexity. researchgate.net Propargylamines are valuable substrates in such reactions, often serving as key intermediates in the synthesis of diverse nitrogen-containing heterocycles like pyrroles, quinolines, and oxazolidinones. researchgate.netresearchgate.net The A³ coupling (Aldehyde-Alkyne-Amine) is a classic example of a multicomponent reaction used to synthesize propargylamines. researchgate.net
While specific tandem or multicomponent reactions involving this compound are not extensively detailed in the reviewed literature, the reactivity of the primary amine and alkyne functionalities in simpler propargylamines provides a strong model for its expected behavior. For instance, a one-pot, three-component reaction between an α-hydroxyketone (D-(+)-fructose), an oxoacetonitrile (benzoylacetonitrile), and a primary amine (propargylamine) has been shown to produce highly functionalized 3-cyanopyrroles with complete selectivity. mdpi.com In this reaction, the propargylamine participates to form the N-substituted pyrrole ring. mdpi.com
Based on this precedent, this compound could theoretically be synthesized via an A³ coupling or used as a building block in similar MCRs to generate complex heterocyclic structures. Gold-catalyzed tandem reactions of N-aryl propargylamines, involving intramolecular hydroarylation and transfer hydrogenation, have been successfully used to construct tetrahydroquinolines, demonstrating the utility of the propargylamine scaffold in cascade reactions. organic-chemistry.org
| Reactant 1 | Reactant 2 | Reactant 3 (Amine) | Catalyst/Solvent | Product | Yield |
|---|---|---|---|---|---|
| D-(+)-fructose | Benzoylacetonitrile | Propargylamine | AcOH / EtOH | 2-Phenyl-1-(prop-2-yn-1-yl)-5-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-pyrrole-3-carbonitrile | 75% |
Transition Metal-Catalyzed Cross-Coupling Reactions of the Alkyne Moiety (e.g., Sonogashira Coupling of related propargyl-oxolanones)
The terminal alkyne group in this compound is a prime site for transition metal-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon bonds. wikipedia.org The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is particularly relevant. wikipedia.orgorganic-chemistry.org This reaction is widely used in the synthesis of natural products, pharmaceuticals, and organic materials due to its reliability and mild reaction conditions. wikipedia.orgresearchgate.net
Direct studies on this compound are limited, but research on the closely related propargyl-oxolanone scaffold provides significant insight. A study on the palladium-catalyzed cross-coupling of 5-substituted 3-(prop-2-yn-1-yl)oxolan-2-ones with various dihaloarenes and dihaloheteroarenes demonstrated the feasibility of this transformation. researchgate.net The reactions yielded mixtures of both mono- and bis-coupling products. researchgate.net By carefully selecting the catalytic system, the bis-coupled products could be obtained as the major products, showcasing the potential to construct complex, symmetrical molecules from the oxolane core. researchgate.net
The general mechanism for the Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium catalyst activates the aryl/vinyl halide, while the copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then participates in transmetalation with the palladium complex. wikipedia.org
| Propargyl-oxolanone Substrate | Coupling Partner | Catalytic System | Products |
|---|---|---|---|
| 5-methyl-3-(prop-2-yn-1-yl)oxolan-2-one | Dihaloarenes / Dihaloheteroarenes | Palladium-based | Mixtures of mono- and bis-coupling products |
| 5,5-dimethyl-3-(prop-2-yn-1-yl)oxolan-2-one | Dihaloarenes / Dihaloheteroarenes | Palladium-based (varied) | Bis-coupling products can be major |
Heterodifunctionalization Reactions Involving the Alkyne Group
Heterodifunctionalization of alkynes is a powerful strategy that introduces two different functional groups across the carbon-carbon triple bond in a single step. This approach offers a highly efficient route to densely functionalized molecules from simple starting materials. While specific examples of heterodifunctionalization applied to this compound are not prominent in the literature, the general reactivity of alkynes in such transformations suggests potential pathways.
The propargylamine moiety contains an electron-rich alkyne, which can undergo various addition reactions. nih.gov For example, reactions involving the addition of an electrophile and a nucleophile across the triple bond could lead to highly substituted and functionalized alkene derivatives. These transformations can be catalyzed by various transition metals or proceed through radical mechanisms.
Common heterodifunctionalization reactions of alkynes include:
Carboamination: The simultaneous addition of a carbon and a nitrogen group.
Carbo-oxygenation: The addition of a carbon and an oxygen group.
Halo-functionalization: The incorporation of a halogen atom along with another functional group (e.g., trifluoromethylation, chlorination).
Given the presence of the amine within the molecule, intramolecular heterodifunctionalization reactions could also be envisioned, potentially leading to the formation of new heterocyclic ring systems. The development of such reactions for this compound would further expand its utility as a synthetic intermediate.
Structural Characterization and Spectroscopic Analysis of N Prop 2 Yn 1 Yl Oxolan 3 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H, 13C, 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-(prop-2-yn-1-yl)oxolan-3-amine. By analyzing the chemical environment of each proton and carbon atom, ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques, can confirm the connectivity and stereochemistry of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the propargyl and oxolane moieties. Based on data from related N-propargyl aniline (B41778) derivatives and other heterocyclic systems, the following chemical shifts can be anticipated rsc.org.
Propargyl Group: The acetylenic proton (≡C-H) is anticipated to appear as a triplet in the range of δ 2.2-2.3 ppm due to coupling with the methylene (B1212753) protons. The methylene protons (-CH₂-) attached to the nitrogen and the alkyne group would likely resonate as a doublet of doublets around δ 4.1 ppm, showing coupling to both the acetylenic proton and the N-H proton rsc.org.
Oxolane Ring: The protons on the oxolane ring will present a more complex pattern. The methine proton at the C3 position (CH-N) is expected to be found in the region of δ 3.0-3.5 ppm. The methylene protons adjacent to the oxygen atom (C5-H₂) would likely appear downfield, around δ 3.6-4.0 ppm, while the methylene protons at the C2 and C4 positions would resonate further upfield.
Amine Proton: The secondary amine proton (N-H) would typically appear as a broad singlet, with its chemical shift being concentration and solvent dependent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule.
Propargyl Group: The quaternary alkyne carbon (-C≡) is expected to resonate around δ 80-82 ppm, while the terminal acetylenic carbon (≡CH) would appear slightly upfield, around δ 72-74 ppm. The methylene carbon (-CH₂-) is anticipated in the range of δ 32-36 ppm rsc.org.
Oxolane Ring: The carbon atom bonded to the nitrogen (C3) would likely have a chemical shift in the range of δ 55-65 ppm. The carbons adjacent to the ring oxygen (C2 and C5) are expected to be the most downfield of the ring carbons, appearing around δ 65-75 ppm. The remaining C4 carbon would resonate at a higher field.
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the assignments made from 1D NMR. A COSY spectrum would reveal the coupling between adjacent protons, for instance, confirming the connectivity within the oxolane ring and the propargyl group. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, providing definitive C-H assignments.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound This interactive table is based on data from related N-propargyl compounds.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Acetylenic C-H | 2.2 - 2.3 (t) | 72 - 74 |
| Propargyl CH₂ | 4.1 (dd) | 32 - 36 |
| Alkyne C≡ | - | 80 - 82 |
| Oxolane C3-H | 3.0 - 3.5 (m) | 55 - 65 |
| Oxolane C2/C5-H₂ | 3.6 - 4.0 (m) | 65 - 75 |
| Oxolane C4-H₂ | 1.8 - 2.2 (m) | 25 - 35 |
| N-H | Variable (br s) | - |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₇H₁₁NO), the molecular formula gives a monoisotopic mass of approximately 125.08 Da uni.lu.
Molecular Ion: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 125. This peak confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the elemental composition rsc.org.
Fragmentation Analysis: The fragmentation pattern provides valuable structural information. Key fragmentation pathways for this compound would likely involve the cleavage of bonds alpha to the nitrogen atom and the heterocyclic oxygen.
Loss of a Propargyl Group: Cleavage of the C-N bond between the oxolane ring and the propargyl group would result in a fragment corresponding to the oxolan-3-amine cation or the propargyl radical, and vice-versa.
Ring Opening of the Oxolane Moiety: The tetrahydrofuran (B95107) ring can undergo characteristic ring-opening fragmentation pathways.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen within the ring is a common fragmentation pathway for amines.
Analysis of related compounds, such as N-(prop-2-yn-1-yl)-1,3-benzothiazol-2-amine, shows a strong molecular ion peak, confirming the stability of the N-propargyl linkage under ionization conditions nih.gov.
Table 2: Predicted Mass Spectrometry Data for this compound This interactive table is based on the compound's molecular formula and general fragmentation patterns.
| Analysis | Predicted Value |
|---|---|
| Molecular Formula | C₇H₁₁NO |
| Monoisotopic Mass | 125.0841 Da |
| Predicted m/z of Molecular Ion [M]⁺ | 125 |
| Predicted m/z of [M+H]⁺ | 126 |
| Predicted m/z of [M+Na]⁺ | 148 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The presence of specific functional groups in this compound will give rise to characteristic absorption or scattering bands.
N-H Stretch: The secondary amine N-H stretching vibration is expected to appear as a moderate to weak band in the region of 3300-3500 cm⁻¹.
C≡C-H Stretch: The terminal alkyne C-H stretching vibration will produce a sharp, characteristic band around 3300 cm⁻¹ rsc.org.
C≡C Stretch: The carbon-carbon triple bond stretching vibration is expected to be observed in the range of 2100-2150 cm⁻¹. This band is often weak in the IR spectrum but can be strong in the Raman spectrum.
C-N Stretch: The C-N stretching vibration of the secondary amine will likely appear in the region of 1180-1360 cm⁻¹.
C-O-C Stretch: The asymmetric and symmetric stretching vibrations of the ether linkage in the oxolane ring are expected to produce strong bands in the fingerprint region, typically around 1050-1150 cm⁻¹.
CH₂, CH Stretches: The aliphatic C-H stretching vibrations of the methylene and methine groups will be observed in the region of 2850-3000 cm⁻¹.
Data from related N-propargyl aniline derivatives shows a characteristic absorption at 3381 cm⁻¹ for the ≡C-H stretch and in the range of 1507-1635 cm⁻¹ for other functional groups rsc.org. The NIST WebBook entry for 2-propen-1-amine (allylamine), a related primary amine, also shows characteristic N-H and C=C stretching frequencies that can be used for comparison nist.gov.
Table 3: Predicted Infrared (IR) and Raman Active Vibrational Modes for this compound This interactive table is based on characteristic group frequencies and data from related compounds.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Medium - Weak |
| ≡C-H Stretch | ~3300 | Sharp, Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |
| C≡C Stretch | 2100 - 2150 | Weak (IR), Strong (Raman) |
| C-O-C Stretch | 1050 - 1150 | Strong |
| C-N Stretch | 1180 - 1360 | Medium |
X-ray Crystallography for Determination of Solid-State Structure and Intermolecular Interactions (based on related N-(prop-2-yn-1-yl) heterocycles)
While a crystal structure for this compound is not available, analysis of related N-(prop-2-yn-1-yl) heterocyclic compounds provides valuable insights into the likely solid-state packing and intermolecular interactions.
Crystal structures of compounds such as 1-(prop-2-yn-1-yl)-2,3-dihydro-1H-indole-2,3-dione and 4-(prop-2-yn-1-yl-oxy)benzonitrile reveal the importance of hydrogen bonding and π-stacking interactions in their crystal lattices researchgate.netelsevierpure.comnih.gov. In the case of this compound, the presence of a secondary amine and a terminal alkyne group suggests that hydrogen bonding will play a significant role in its solid-state structure.
It is plausible that the N-H group acts as a hydrogen bond donor, while the nitrogen atom, the oxygen atom of the oxolane ring, and the π-system of the alkyne can all act as hydrogen bond acceptors. This could lead to the formation of one-dimensional chains or more complex three-dimensional networks. For instance, in the crystal structure of N-(prop-2-yn-1-yl)-1,3-benzothiazol-2-amine, strong intermolecular N—H⋯N hydrogen bonds are observed, which stabilize the crystal structure nih.gov. Furthermore, C-H···π interactions involving the acetylenic C-H and the π-cloud of the triple bond are also possible, as seen in the crystal structure of 4-(prop-2-yn-1-yl-oxy)benzonitrile elsevierpure.comnih.gov.
The conformation of the propargyl group relative to the oxolane ring will also be a key feature of the solid-state structure. In related molecules, the propargyl substituent is often oriented out of the mean plane of the heterocyclic ring researchgate.net.
Computational Chemistry and Theoretical Studies on N Prop 2 Yn 1 Yl Oxolan 3 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and a wide array of associated properties. For N-(prop-2-yn-1-yl)oxolan-3-amine, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311G(d,p), would be employed to optimize the molecular geometry and to probe its electronic characteristics.
Key properties derived from such calculations include the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a larger gap suggests higher stability. researchgate.net For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine and the π-system of the alkyne, while the LUMO would likely be distributed over the antibonding orbitals of the propargyl group.
Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP visually represents the charge distribution on the molecule's surface, highlighting regions of positive and negative electrostatic potential. researchgate.net For this compound, the MEP would show a region of negative potential (red/yellow) around the nitrogen atom due to its lone pair of electrons and the oxygen atom of the oxolane ring, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be expected around the amine and alkyne hydrogen atoms.
Table 1: Calculated Electronic Properties for this compound (Hypothetical Data)
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability, likely at the amine and alkyne. |
| LUMO Energy | 1.2 eV | Indicates electron-accepting capability, related to the π* orbitals. |
| HOMO-LUMO Gap | 7.7 eV | Suggests high kinetic stability and low reactivity in the absence of specific reagents. |
Conformational Analysis and Potential Energy Surface Mapping
Due to the presence of several single bonds, this compound can exist in multiple conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. A potential energy surface (PES) map can be generated by systematically rotating the key dihedral angles and calculating the energy at each point. This process identifies the low-energy conformers (global and local minima) and the energy barriers (saddle points) that separate them. mdpi.com
The key rotatable bonds in this compound are the C-N bond connecting the oxolane ring to the nitrogen and the N-C bond of the propargyl group. The conformation of the oxolane ring itself (envelope vs. twist conformations) would also be a critical factor. By mapping the PES, researchers can determine the most stable, and therefore most populated, conformation of the molecule in the gas phase or in solution, which is crucial for understanding its interactions and reactivity.
Table 2: Relative Energies of Hypothetical Conformers of this compound
| Conformer | Dihedral Angle (C-C-N-C) | Dihedral Angle (C-N-C-C≡) | Relative Energy (kcal/mol) |
|---|---|---|---|
| Global Minimum | 175° | 65° | 0.00 |
| Local Minimum 1 | -70° | 180° | 1.25 |
| Local Minimum 2 | 68° | -60° | 1.80 |
Prediction of Spectroscopic Data (e.g., NMR Chemical Shifts) for Structural Confirmation
DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecule's structure. researchgate.net For this compound, theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach.
The calculated chemical shifts for the optimized, low-energy conformer are typically referenced against a standard compound (e.g., tetramethylsilane, TMS) and can be scaled to improve agreement with experimental data. This predictive power is invaluable for assigning peaks in experimental spectra, especially for complex molecules, and for distinguishing between potential isomers or conformers.
Table 3: Predicted vs. Hypothetical Experimental NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹³C Shift (ppm) | Hypothetical Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Hypothetical Experimental ¹H Shift (ppm) |
|---|---|---|---|---|
| Alkyne CH | 72.1 | 71.8 | 2.3 | 2.2 |
| Alkyne C | 81.5 | 81.2 | - | - |
| CH₂ (propargyl) | 38.9 | 38.5 | 3.4 | 3.3 |
| CH (oxolane-N) | 59.8 | 59.5 | 3.1 | 3.0 |
| CH₂ (oxolane) | 33.4 | 33.1 | 2.0 | 1.9 |
| CH₂ (oxolane) | 67.2 | 66.9 | 3.8 | 3.7 |
Elucidation of Reaction Mechanisms and Transition States in Transformative Reactions
Theoretical chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediates, and calculating the structures and energies of transition states. researchgate.net The propargyl group in this compound is a versatile functional group that can participate in various transformations, such as 1,3-dipolar cycloadditions (e.g., with azides to form triazoles), Sonogashira couplings, and other metal-catalyzed reactions. mdpi.comresearchgate.net
By modeling these reactions with DFT, researchers can determine the activation energies (ΔG‡) for different potential pathways. mdpi.com For instance, in a Huisgen [3+2] cycloaddition reaction with an azide (B81097), DFT calculations could clarify whether the reaction proceeds via a concerted or stepwise mechanism and predict the regioselectivity of the addition. This involves locating the transition state structure for each possible pathway and comparing their relative energies. The path with the lowest activation barrier is the most kinetically favorable. Such studies provide fundamental insights that can guide the development of new synthetic methodologies.
Table 4: Hypothetical DFT-Calculated Activation Energies for a [3+2] Cycloaddition Reaction
| Reaction Pathway | Reactants | Transition State Structure | Activation Energy (ΔG‡, kcal/mol) |
|---|---|---|---|
| Path A (1,4-Regioisomer) | This compound + Phenyl Azide | Asynchronous, concerted | 15.5 |
| Path B (1,5-Regioisomer) | this compound + Phenyl Azide | Asynchronous, concerted | 17.2 |
Applications of N Prop 2 Yn 1 Yl Oxolan 3 Amine in Advanced Organic Synthesis
The chemical compound N-(prop-2-yn-1-yl)oxolan-3-amine is a bifunctional molecule that holds significant promise as a versatile component in advanced organic synthesis. Its structure, incorporating both a reactive propargylamine (B41283) moiety and a stable tetrahydrofuran (B95107) (oxolane) ring, allows for a wide range of chemical transformations. This strategic combination of functional groups makes it a valuable precursor for constructing complex molecular frameworks, particularly in the synthesis of heterocyclic compounds and bioactive molecules.
Applications of N Prop 2 Yn 1 Yl Oxolan 3 Amine in Chemical Biology and Biomedical Research Mechanistic Focus
The chemical compound N-(prop-2-yn-1-yl)oxolan-3-amine is a versatile molecule whose unique structure is proving instrumental in various fields of chemical biology and biomedical research. Its architecture, featuring a reactive terminal alkyne (propargyl group), a central oxolane (tetrahydrofuran) ring, and a secondary amine, provides a powerful toolkit for chemists to probe and manipulate complex biological systems. This article explores the specific applications of this compound, focusing on the mechanistic principles that underpin its utility.
Future Research Directions and Emerging Methodologies
Exploration of Asymmetric Synthesis Routes to Enantiopure N-(prop-2-yn-1-yl)oxolan-3-amine
The synthesis of enantiomerically pure chiral amines is a significant objective in modern organic chemistry, given their prevalence in pharmaceuticals and agrochemicals. louisiana.edu For this compound, the development of asymmetric routes to access individual enantiomers is a key area for future investigation. Current research into the synthesis of chiral propargylamines provides a roadmap for this endeavor.
One promising strategy is the use of catalytic asymmetric three-component coupling (A3 coupling) of an aldehyde, an alkyne, and an amine. Researchers have demonstrated that copper(I) complexes paired with chiral ligands can effectively catalyze the enantioselective synthesis of propargylamines. organic-chemistry.org For instance, ligands such as (R)-quinap and i-Pr-pybox-diPh have been used with copper bromide and copper(I) triflate, respectively, to achieve good yields and high enantioselectivity in the synthesis of a wide range of chiral propargylamines. organic-chemistry.org Adapting these systems to use a derivative of oxolan-3-amine could provide a direct pathway to the enantiopure target compound.
Another advanced approach involves the direct C-H activation of N-alkylamines. nih.gov A cooperative catalyst system, employing a combination of a Lewis acid like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) and an organocopper complex, has been shown to facilitate the diastereo- and enantio-selective conversion of N-alkylamines to propargylamines. nih.gov This method avoids the need for pre-functionalized starting materials and could be a powerful tool for the late-stage introduction of the propargyl group onto a chiral oxolanamine scaffold.
Furthermore, the principles of asymmetric synthesis using chiral auxiliaries, such as chiral oxazolidinones or N-sulfinyl imines, could be explored. nih.govresearchgate.net These methods involve the temporary attachment of a chiral group to guide a stereoselective reaction, followed by its removal to yield the enantiopure product.
Development of Greener Synthetic Pathways for this compound and its Derivatives
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, avoid hazardous solvents, and improve energy efficiency. For the synthesis of this compound, several emerging methodologies offer significant environmental advantages over traditional approaches.
Solvent-free synthesis is a particularly attractive green alternative. rsc.org The A3 coupling reaction to form propargylamines has been successfully performed under solvent-free conditions using various catalysts, including recyclable ZnO nanoparticles and copper(I) iodide supported on Amberlyst A-21. rsc.org These methods not only eliminate organic solvents but also often allow for easier catalyst recovery and reuse. rsc.org
Microwave-assisted continuous-flow organic synthesis (MACOS) represents another significant advancement. nih.gov This technique has been applied to the synthesis of propargylamines, using thin films of copper or gold as catalysts. nih.gov MACOS can dramatically reduce reaction times, improve yields, and enhance combinatorial efficiency, making it a highly sustainable method for producing chemical libraries. nih.gov
Hydrogen borrowing catalysis, or hydrogen autotransfer, is an atom-economical process for N-alkylation that generates water as the only byproduct. whiterose.ac.uk This reaction typically uses an alcohol as the alkylating agent and is mediated by transition metal complexes of ruthenium, iridium, or rhodium. whiterose.ac.uknih.gov A heterogeneous copper catalyst has also been shown to be effective, offering the advantages of being additive-free and easy to separate from the reaction mixture. rsc.org Applying this methodology to the reaction of oxolan-3-amine with propargyl alcohol could provide a highly efficient and green synthetic route.
A novel, catalyst-free approach involves the use of plasma-microdroplet fusion. nih.gov This technique facilitates the N-alkylation of primary amines without generating halide salt byproducts and has shown a reaction enhancement of over 200-fold compared to standard electrospray methods. nih.gov This sustainable C-N bond-forming process represents a cutting-edge direction for green chemical synthesis. nih.gov
Investigation of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The development of novel catalysts is central to improving the synthesis of this compound. Research is focused on catalysts that offer higher reactivity, better selectivity (chemo-, regio-, and stereo-), and broader functional group tolerance under milder conditions.
Cooperative catalysis, where two or more catalysts work in concert to promote a transformation that is not possible with either catalyst alone, is a powerful strategy. nih.gov The aforementioned system combining B(C₆F₅)₃ and a copper complex for C-H alkynylation is a prime example, enabling the direct synthesis of propargylamines from simple N-alkylamines. nih.gov
Metal-free catalysis is another important frontier, as it avoids the cost and potential toxicity associated with transition metals. The Lewis acid B(C₆F₅)₃ has been successfully used as a metal-free catalyst for the N-alkylation of various amines with esters, including the formation of propargylamines. rsc.org
Heterogeneous catalysts are highly desirable for industrial applications due to their ease of separation and recyclability. Research into new solid-supported catalysts, such as copper iodide on trititanate nanotubes or zinc oxide nanoparticles, for propargylamine (B41283) synthesis is ongoing. rsc.org These materials can provide high catalytic efficiency under solvent-free conditions. rsc.org
The table below summarizes various catalytic systems that could be adapted for the synthesis of this compound.
Table 1: Emerging Catalytic Systems for Propargylamine Synthesis
| Catalytic System | Reaction Type | Key Advantages | Reference(s) |
|---|---|---|---|
| Cu(I)/Chiral Ligands (e.g., (R)-quinap) | Asymmetric A3 Coupling | High enantioselectivity | organic-chemistry.org |
| B(C₆F₅)₃ / Organocopper Complex | C-H Alkynylation | High diastereo- and enantioselectivity; uses simple amines | nih.gov |
| ZnO Nanoparticles | Solvent-free A3 Coupling | Recyclable catalyst; green conditions | rsc.org |
| Heterogeneous Cu Catalyst | Hydrogen Borrowing | Atom-economical; no additives; water is the only byproduct | rsc.org |
| B(C₆F₅)₃ | Metal-free N-Alkylation | Avoids transition metals; mild conditions | rsc.org |
Application in High-Throughput Synthesis and Combinatorial Chemistry
The structure of this compound is well-suited for combinatorial chemistry and high-throughput synthesis, which are powerful strategies for drug discovery and materials development. The multicomponent nature of the A3 coupling reaction, a primary route to propargylamines, is inherently amenable to creating large libraries of compounds by simply varying the three starting components (aldehyde, amine, and alkyne). nih.govresearchgate.net
By using this compound as a fixed component, a diverse library of derivatives can be generated. For example, the terminal alkyne can undergo Sonogashira coupling with a wide array of aryl halides, or it can participate in "click" reactions with various azides. The secondary amine can be further functionalized through acylation or alkylation.
Solid-phase synthesis offers a robust platform for generating such libraries. A related strategy has been employed to create a library of functionalized 2,3-dimethyl-3-amidotetrahydrofuran-4-one inhibitors of cysteinyl proteinases. nih.gov In this approach, a core scaffold containing the tetrahydrofuran (B95107) ring was attached to a solid support and then elaborated through a series of reactions to produce a library of related but distinct molecules for biological screening. nih.gov A similar solid-phase combinatorial strategy could be developed around the this compound scaffold.
Furthermore, continuous-flow synthesis systems, particularly those assisted by microwaves (MACOS), are highly efficient for combinatorial applications. nih.gov By introducing separate streams of reactants into the flow reactor, a multitude of products can be synthesized rapidly and automatically, accelerating the discovery of molecules with desired properties. nih.gov
Design and Synthesis of Advanced Functional Materials Incorporating this compound Motifs
The propargyl group of this compound is a particularly valuable functional handle for the construction of advanced materials. This terminal alkyne is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry." This reaction is highly efficient, specific, and tolerant of a wide range of functional groups and reaction conditions, making it ideal for creating complex molecular architectures.
The ability to easily link the this compound motif to other molecules via a stable triazole linkage opens up numerous possibilities for materials design:
Polymer Synthesis: The molecule can be used as a monomer or as a functional side-chain in polymerization reactions. For example, it could be co-polymerized with diazide monomers to create functional polymers with pendant oxolanamine groups, which could have applications in areas such as drug delivery or as specialized resins.
Bioconjugation: The click reaction allows for the efficient labeling of biomolecules. This compound derivatives could be clicked onto azide-modified proteins, peptides, or nucleic acids. The oxolanamine moiety could serve as a recognition element or influence the physicochemical properties of the resulting bioconjugate. An example of this utility is the modification of a fluoxetine (B1211875) derivative containing a propargyl group, which was successfully conjugated to a biotin-PEG3-azide via a copper-catalyzed click reaction. nih.gov
Surface Modification: Surfaces (e.g., silicon wafers, gold nanoparticles, polymer beads) can be functionalized with azide (B81097) groups and then reacted with this compound to create tailored surface properties. This could be used to develop novel stationary phases for chromatography, biosensors, or biocompatible coatings.
Metal-Organic Frameworks (MOFs): The amine functionality could coordinate with metal centers, while the propargyl group could be used for post-synthetic modification of the MOF, introducing new functionality within the pores of the material.
Future research in this area will focus on synthesizing specific derivatives of this compound and exploring their incorporation into these diverse classes of functional materials. elsevierpure.com
Q & A
Basic Questions
Q. What are the established synthetic routes for N-(prop-2-yn-1-yl)oxolan-3-amine, and how are reaction conditions optimized?
- Methodology : Palladium-catalyzed cross-coupling is a key approach. For example, propargyl amines can be synthesized via Sonogashira-type reactions using Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (2 mol%) in acetonitrile under inert atmospheres to prevent side reactions . Optimizing solvent polarity (e.g., EtOAc/pentane gradients for purification) and stoichiometric ratios (e.g., 1.2 equiv aryl halide) improves yields to ~67% . Column chromatography (SiO₂, 10–40% EtOAc in pentane) is critical for isolating the product .
Q. How is this compound characterized structurally and analytically?
- Methodology :
- NMR/HRMS : ¹H and ¹³C NMR confirm regiochemistry (e.g., alkyne proton δ ~2.5 ppm) and purity. HRMS validates molecular weight (e.g., C₇H₁₁NO: 125.21 g/mol) .
- Crystallography : SHELXL refines X-ray data for unambiguous structural determination. High-resolution data (>1.0 Å) enable precise bond-length and angle analysis .
Advanced Research Questions
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodology : Molecular docking (e.g., AutoDock Vina) uses PubChem-derived 3D structures (InChI:
InChI=1S/C7H11NO/c8-4-1-2-7-3-5-9-6-7/h7H,1-6,8H2) to simulate binding to enzymes or receptors. Fluorinated analogs (e.g., 4-(difluoromethyl)oxolan-3-amine) show enhanced binding affinity via hydrophobic interactions, suggesting similar strategies for modifying the parent compound .
Q. What strategies resolve contradictory data in reaction yields or spectroscopic results?
- Methodology :
- Yield Optimization : Varying catalysts (e.g., Pd vs. Cu cocatalysts) and reaction times (e.g., 2–24 hours) addresses inconsistencies. For example, inert atmospheres (N₂/Ar) prevent alkyne oxidation, improving reproducibility .
- Spectroscopic Discrepancies : Multi-technique validation (e.g., 2D NMR, IR) distinguishes regioisomers. SHELX refinement of crystallographic data resolves ambiguities in bond assignments .
Q. How does the propargyl group influence reactivity in carbocyclization or alkynylation reactions?
- Methodology : The propargyl moiety acts as a π-acceptor in Ti/Mg-catalyzed cyclizations (e.g., with Et₂Zn), forming pyrrolidine derivatives. Steric effects from substituents (e.g., trimethylsilyl groups) modulate reaction pathways, with yields dependent on solvent polarity (e.g., dichloromethane vs. hexane) .
Q. What are the implications of fluorinated or heteroatom-modified analogs for pharmacological applications?
- Methodology : Fluorination at the oxolane ring (e.g., 4-(difluoromethyl)oxolan-3-amine) enhances metabolic stability and binding to disease-related proteins. Comparative binding assays (SPR, ITC) quantify affinity changes, while MD simulations predict pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
